molecular formula C14H23Cl2N3O B15197188 2-Piperazinecarboxanilide, 2',4',6'-trimethyl-, dihydrochloride CAS No. 36371-19-4

2-Piperazinecarboxanilide, 2',4',6'-trimethyl-, dihydrochloride

Cat. No.: B15197188
CAS No.: 36371-19-4
M. Wt: 320.3 g/mol
InChI Key: BRYYFHODWLMSIM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride involves several steps. One common method includes the reaction of 2,4,6-trimethylaniline with piperazine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the trimethylphenyl group can be substituted with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with GABA receptors, leading to various physiological effects. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in key biological processes .

Comparison with Similar Compounds

2-Piperazinecarboxanilide, 2’,4’,6’-trimethyl-, dihydrochloride can be compared with other similar compounds such as:

Properties

CAS No.

36371-19-4

Molecular Formula

C14H23Cl2N3O

Molecular Weight

320.3 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)piperazine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C14H21N3O.2ClH/c1-9-6-10(2)13(11(3)7-9)17-14(18)12-8-15-4-5-16-12;;/h6-7,12,15-16H,4-5,8H2,1-3H3,(H,17,18);2*1H

InChI Key

BRYYFHODWLMSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CNCCN2)C.Cl.Cl

Origin of Product

United States

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